REACTION_CXSMILES
|
COC1C=C(CCNC=O)C=CC=1.[CH3:14][S:15][C:16]1[CH:17]=[C:18]([CH2:22][CH2:23][NH:24][CH:25]=O)[CH:19]=[CH:20][CH:21]=1>>[CH3:14][S:15][C:16]1[CH:17]=[C:18]2[C:19](=[CH:20][CH:21]=1)[CH:25]=[N:24][CH2:23][CH2:22]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CCNC=O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C=CC1)CCNC=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C2CCN=CC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |